Propyne-PEG20-Propyne
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H86O21/c1-3-5-47-7-9-49-11-13-51-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-43-45-67-46-44-66-42-40-64-38-36-62-34-32-60-30-28-58-26-24-56-22-20-54-18-16-52-14-12-50-10-8-48-6-4-2/h1-2H,5-46H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULZSHCOLCJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H86O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Propyne Terminated Poly Ethylene Glycol
Direct Functionalization Approaches
Direct functionalization involves the modification of the terminal hydroxyl groups of a commercially available poly(ethylene glycol) diol. This is a common and versatile approach to producing a variety of terminally functionalized PEG derivatives.
Propargylation of Hydroxyl-Terminated Poly(ethylene glycol) Derivatives
A primary method for introducing propyne (B1212725) groups is the propargylation of the terminal hydroxyl groups of PEG. This is typically achieved through a Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a base to form alkoxides, which then act as nucleophiles to attack an alkyl halide, such as propargyl bromide. mdpi.comresearchgate.net
The reaction is generally carried out in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.com The choice of base is crucial to ensure efficient deprotonation of the PEG hydroxyls without causing unwanted side reactions. Common bases include potassium hydroxide (B78521) (KOH) and sodium hydride (NaH). mdpi.com To achieve bifunctionalization (Propyne-PEG-Propyne), the stoichiometry of the reagents is adjusted to target both terminal hydroxyl groups.
For instance, reacting HOOC-PEG-OH with KOH followed by the addition of propargyl bromide yields an α-hydroxyl-ω-propargyl PEG. mdpi.com A similar principle applies to a PEG diol (HO-PEG-OH) to produce the dipropargylated product. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and purity of the desired product. mdpi.com
| Reactant | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HOOC-PEG3500-OH | Propargyl bromide | KOH | DMF | 70 | 15 | 96.2 | mdpi.com |
This interactive table summarizes the reaction conditions for the synthesis of α-hydroxyl-ω-propargyl PEG, a related mono-functionalized product.
Challenges in this method can include achieving complete bifunctionalization and potential side reactions if the reaction conditions are not carefully controlled. researchgate.net The use of more reactive propargyl derivatives, such as propargyl mesylate or tosylate, can improve reaction kinetics due to the better leaving group properties of mesylate and tosylate compared to bromide. researchgate.net
Esterification and Etherification Routes Utilizing Propargyl Moieties
Beyond the Williamson ether synthesis, esterification and etherification reactions provide alternative routes to attach propargyl groups.
Esterification: This method involves reacting the terminal hydroxyl groups of PEG with a carboxylic acid derivative containing a propyne group, such as propynoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). axispharm.com Alternatively, an activated form of the acid, like an acid chloride or anhydride, can be used. Ester linkages, however, may be susceptible to hydrolysis under certain physiological conditions, which can be a consideration for biomedical applications. axispharm.comnih.gov
Etherification: As described in the propargylation section, Williamson ether synthesis is the most direct etherification route. researchgate.net This method forms a stable ether linkage between the PEG chain and the terminal propyne group. The robustness of the ether bond makes this a preferred method for applications requiring high stability. creativepegworks.com
Introduction of Alkyne End-Groups via Bromide Intermediates
An alternative strategy involves converting the terminal hydroxyl groups of PEG into a more reactive leaving group, such as a bromide. This can be accomplished by reacting the PEG diol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The resulting bromine-terminated PEG (Br-PEG-Br) is a versatile intermediate. researchgate.net
This activated intermediate can then undergo a nucleophilic substitution reaction with a small molecule containing both a nucleophile and a propyne group. For example, reacting Br-PEG-Br with the sodium salt of propargyl alcohol (sodium propargyl oxide) would yield the desired Propyne-PEG-Propyne via an ether linkage. This two-step process allows for potentially cleaner reactions and easier purification compared to direct propargylation of the less reactive hydroxyl groups.
Polymerization-Based Strategies
An alternative to post-polymerization modification is the incorporation of functional groups during the polymerization process itself. This can offer better control over the polymer architecture and end-group fidelity.
Ring-Opening Polymerization Initiated or Terminated with Propyne Functionality
The synthesis of Propyne-PEG-Propyne can be achieved through the ring-opening polymerization (ROP) of ethylene (B1197577) oxide. acs.orgresearchgate.net In this approach, an initiator containing a propyne group can be used. For bifunctionalization, a difunctional initiator with two propyne-containing arms could theoretically be used, but a more common approach is to use an initiator that can be subsequently functionalized or to terminate the living polymer chains.
A well-established method is the anionic ring-opening polymerization of ethylene oxide. acs.org This process can be initiated by a deprotonated diol. To introduce the terminal propyne groups, the living alkoxide chain ends of the "living" polymer can be terminated by reacting them with an excess of propargyl bromide. nih.govnih.gov This ensures that each end of the polymer chain is capped with a propyne group.
This method allows for good control over the molecular weight and results in a low polydispersity index (PDI). nih.gov The reaction is highly efficient, leading to a high degree of end-group functionalization.
| Polymerization Method | Monomer | Initiator | Terminating Agent | Resulting Product | Reference |
| Anionic ROP | Ethylene Oxide | e.g., Potassium Naphthalenide | Propargyl Bromide | Propyne-PEG-Propyne | nih.govnih.gov |
This interactive table outlines the components for a polymerization-based synthesis of propyne-terminated PEG.
Mechanistic Aspects of Synthetic Pathways
The primary mechanism in the direct functionalization of hydroxyl-terminated PEG with propargyl bromide is the Williamson ether synthesis . This is a classic Sₙ2 reaction. The process begins with the deprotonation of the terminal hydroxyl groups of the PEG by a strong base, forming highly nucleophilic alkoxide anions. These alkoxides then attack the electrophilic methylene (B1212753) carbon of propargyl bromide. The bromide ion is displaced as the leaving group, resulting in the formation of a stable ether bond. The reaction's success depends on factors such as the strength of the base, the reaction solvent's ability to solvate the ions, and the absence of water, which would quench the alkoxide. researchgate.netresearchgate.net
In esterification reactions , the mechanism typically involves the activation of the carboxylic acid group. When using a coupling agent like DCC, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. The hydroxyl group of the PEG then attacks the carbonyl carbon of this intermediate, and the dicyclohexylurea leaves as a byproduct, forming the ester link.
For ring-opening polymerization , the anionic mechanism proceeds via a nucleophilic attack of an initiator (e.g., an alkoxide) on one of the carbon atoms of the strained three-membered ethylene oxide ring. researchgate.netmdpi.com This attack opens the ring and generates a new alkoxide at the end of the growing chain. This process repeats as the new alkoxide attacks subsequent monomer units. The polymerization is considered "living" because, in the absence of impurities or terminating agents, the anionic chain ends remain active. The final step involves the deliberate addition of a terminating agent, such as propargyl bromide, which reacts with the living anionic ends in an Sₙ2 fashion to cap the polymer chains with the desired propyne groups. acs.org
Catalyst Systems and Reaction Kinetics in Propargylation Reactions
The conversion of terminal hydroxyl groups on a polyethylene (B3416737) glycol chain to propargyl ethers is a critical step in synthesizing Propyne-PEG20-Propyne. This transformation, typically a Williamson ether synthesis, is highly dependent on the catalyst system employed, which in turn dictates the kinetics of the reaction.
A common and effective method involves the use of a strong base as a catalyst to deprotonate the terminal hydroxyl groups of the PEG, forming a more nucleophilic alkoxide. This is followed by a nucleophilic substitution reaction with an alkyl halide, such as propargyl bromide. For instance, the synthesis of a propargyl-terminated PEG can be achieved by reacting the corresponding carboxyl-terminated PEG with propargyl bromide in the presence of potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF). mdpi.com In this system, KOH acts as the catalyst, facilitating the deprotonation necessary for the reaction to proceed.
While simple bases are effective, metal-based catalyst systems can also be employed. Copper (I) catalyst systems are noted for their utility in alkyne-related reactions, such as the azide/alkyne cycloaddition (click chemistry), due to their insensitivity to solvent and pH. mdpi.com In other types of propargylation reactions, copper salts like Cu(MeCN)₄PF₆ have been identified as superior catalysts that can significantly improve reaction yield. researchgate.net The use of phase-transfer catalysts, such as immobilized PEG itself, has also proven effective in facilitating reactions in two-phase systems, which can be relevant for certain propargylation setups. nih.govnih.gov
Table 1: Catalyst Systems in PEG Propargylation and Related Reactions
| Catalyst System | Reactants | Solvent | Key Features |
|---|---|---|---|
| Potassium Hydroxide (KOH) | HOOC-PEG-OH, Propargyl Bromide | DMF | Simple, high yield (96.2%) for propargyl ester formation. mdpi.com |
| Copper(I) Salts (e.g., Cu(MeCN)₄PF₆) | Varies (used in propargylation) | Varies | Can significantly improve yield and selectivity in propargylation reactions. researchgate.net |
| Silver Oxide / Potassium Iodide | Symmetrical Diols, Tosyl Chloride | Varies | Used for selective monotosylation of diols, a potential precursor step. mdpi.com |
| Dibutyltinoxide (DBTO) | PEG, Phenyl-C61-butyric acid methyl ester | None (neat) | Effective for transesterification to create end-capped PEGs at high temperatures. rsc.org |
Optimization of Reaction Parameters for Yield and Selectivity
Achieving a high yield and selectivity for the desired this compound product requires meticulous optimization of several reaction parameters. The goal is to maximize the conversion of terminal hydroxyl groups while minimizing side reactions or the formation of monofunctionalized or unreacted PEG.
Reactant Concentration and Molar Ratio: The stoichiometry of the reactants is a critical parameter. An excess of the propargylating agent (e.g., propargyl bromide) and the base is typically used to drive the reaction to completion and ensure both ends of the PEG chain are functionalized. In a reported synthesis of α-hydroxyl-ω-propargyl PEG, a slight molar excess of both KOH and propargyl bromide relative to the PEG terminal groups was used. mdpi.com For PEGylation of nanoparticles, PEG concentration was found to be the most significant factor affecting the modification efficiency. nih.gov
Temperature: The reaction temperature directly influences the reaction rate. The synthesis of propargyl-terminated PEG has been carried out at temperatures ranging from 70°C to 100°C. mdpi.com Higher temperatures generally increase the reaction rate but can also promote side reactions, leading to lower selectivity and potential polymer degradation. Studies on other PEG reactions have shown a strong dependence on temperature; for instance, the kinetics of PET glycolysis by diethylene glycol revealed a critical temperature between 210 and 220 °C that significantly enhanced the reaction. researchgate.net The optimal temperature for PEG propargylation must be determined empirically to balance reaction speed with product purity.
Solvent: The choice of solvent is crucial for ensuring that all reactants remain in solution and can interact effectively. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used for Williamson ether synthesis involving PEG. mdpi.com The solvent must be able to dissolve the polar PEG polymer while also being compatible with the strong base and the alkyl halide.
Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion. The synthesis of α-hydroxyl-ω-propargyl PEG involved a reaction time of 15 hours. mdpi.com Monitoring the reaction progress using techniques like ¹H NMR or chromatography can help determine the optimal time to quench the reaction, thereby preventing potential side reactions or product degradation from prolonged exposure to harsh conditions.
pH: For reactions in aqueous or protic solutions, pH is a critical parameter. The deprotonation of PEG's hydroxyl groups is favored under basic conditions. In studies optimizing the PEGylation of nanoparticles, the pH of the reaction medium was a key variable, with an optimal pH of 7 being identified for that specific system. nih.gov While propargylation is often performed in aprotic solvents, controlling the basicity of the reaction mixture is paramount for efficient alkoxide formation.
Table 2: Optimization of Reaction Parameters for PEG Propargylation
| Parameter | Investigated Range/Value | Effect on Yield and Selectivity | Source |
|---|---|---|---|
| Temperature | 70°C - 100°C | Higher temperature increases reaction rate but may reduce selectivity. | mdpi.com |
| Reactant Molar Ratio (Base/Halide:PEG-OH) | >1:1 | Excess of base and propargyl halide drives the reaction towards completion and disubstitution. | mdpi.com |
| Reaction Time | 15 hours | Must be sufficient for complete conversion without causing degradation. | mdpi.com |
| Solvent | DMF, Dioxane, CH₂Cl₂ | Anhydrous polar aprotic solvents are preferred to dissolve reactants and avoid side reactions. | mdpi.com |
| pH / Basicity | High (e.g., using KOH) | Strong basic conditions are required to deprotonate the terminal hydroxyl groups of PEG. | mdpi.com |
Advanced Spectroscopic and Chromatographic Characterization of Propyne Peg Propyne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a primary technique for verifying the successful functionalization of the polyethylene (B3416737) glycol (PEG) backbone with propyne (B1212725) end-groups and for assessing the purity of the final product. The spectrum provides distinct signals for the protons of the repeating ethylene (B1197577) glycol units and the terminal propyne groups.
The methylene (B1212753) protons (-CH₂CH₂O-) of the PEG backbone typically appear as a prominent singlet at approximately 3.6 ppm. The protons of the methylene group adjacent to the alkyne function (-O-CH₂-C≡CH) are expected to resonate at a slightly different chemical shift, often around 4.2 ppm, due to the influence of the triple bond. The acetylenic proton (-C≡CH) itself characteristically appears in the range of 2.0-3.0 ppm.
A key aspect of ¹H NMR analysis is the quantification of end-group functionalization. By comparing the integration of the signal from the terminal alkyne protons to that of the repeating PEG monomer units, the degree of substitution can be accurately determined. This is crucial for ensuring that both ends of the PEG chain have been successfully modified.
Purity assessment is another critical application of ¹H NMR. The absence of signals corresponding to the starting material, such as the hydroxyl protons of the original PEG (which can vary in chemical shift but are often observed around 4.6 ppm in DMSO-d₆
Mass Spectrometry (MS) for Molecular Weight Distribution and Structural Integrity
Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligomer Purity and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive analytical technique for the separation, identification, and quantification of individual components within a mixture. mdpi.com For Propyne-PEG20-Propyne, LC-MS is instrumental in assessing oligomer purity and confirming the chemical structure. The liquid chromatography component separates the different PEG oligomers and any impurities based on their interactions with the stationary phase, while the mass spectrometer provides high-resolution mass data for each eluting component. mdpi.comnih.gov
The heterogeneity of the parent poly(ethylene glycol) means that this compound is not a single molecular species but rather a distribution of oligomers. nih.gov LC-MS analysis allows for the resolution and characterization of these individual oligomer chains. In a typical setup, reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the oligomers. nih.gov
A significant challenge in the mass spectrometry of large PEG molecules is the formation of multiple charged ions, which can complicate spectral interpretation. nih.gov A specialized LC/MS methodology involves the post-column addition of amines, such as diethylmethylamine (DEMA) or triethylamine (TEA). nih.gov This technique reduces the charge state of the PEG molecules, resulting in simplified mass spectra that are easier to deconvolute, allowing for accurate mass determination with accuracies better than 0.01%. nih.gov This approach enables the elucidation of different PEG structures and modifications. nih.gov
The data generated from LC-MS analysis provides a detailed profile of the oligomeric distribution and can be used to confirm the successful functionalization of the PEG chain with propyne end groups by verifying the expected mass increase.
Table 1: Representative LC-MS Data for this compound Characterization
| Parameter | Description | Typical Finding |
|---|---|---|
| Separation Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates individual oligomers based on hydrophobicity. |
| Ionization Technique | Electrospray Ionization (ESI) | Generates charged molecules for MS analysis. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high-resolution and accurate mass measurements. |
| Observed Species | Ammoniated or sodiated adducts of individual oligomers, [M+NH₄]⁺ or [M+Na]⁺. | Confirms the mass of each oligomer in the distribution. |
| Purity Assessment | Peak area percentage of the target compound relative to impurities. | Often specified as ≥95%. calpaclab.comcalpaclab.com |
Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC) for Polymer Characterization and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique used to determine the molecular weight distribution of polymers. researchgate.netwarwick.ac.uk GPC separates molecules based on their hydrodynamic volume, or size in solution. warwick.ac.ukyoutube.com The sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. eag.com Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. eag.comshimadzu.com
For this compound, GPC is used to measure key parameters that describe the polymer's molecular weight characteristics:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of a chain in determining its contribution to the average. More massive chains contribute more to the Mw. researchgate.net
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). chromatographyonline.com It serves as a measure of the broadness of the molecular weight distribution. researchgate.net A PDI value of 1.0 indicates a monodisperse polymer where all chains are of equal length. researchgate.net Synthetic polymers are inherently polydisperse; a narrow PDI (e.g., 1.02 to 1.10) indicates good control over the polymerization process. researchgate.net
A calibration curve is generated using well-characterized, narrow polymer standards (such as polystyrene or PEG standards) of known molecular weights. youtube.com The retention times of the sample components are then compared to this curve to determine their molecular weights. shimadzu.comyoutube.com The resulting chromatogram provides a visual representation of the molecular weight distribution.
Table 2: GPC Parameters for this compound Analysis
| Parameter | Typical Value / Condition | Significance |
|---|---|---|
| Number-Average Molecular Weight (Mn) | ~900 - 1100 Da | Reflects the average number of monomer units. |
| Weight-Average Molecular Weight (Mw) | ~950 - 1200 Da | Influences physical properties like viscosity. |
| Polydispersity Index (PDI) | ≤ 1.10 | Indicates a narrow molecular weight distribution and high sample homogeneity. researchgate.net |
| Detector | Differential Refractive Index (dRI) | A universal detector that measures the concentration of the polymer eluting from the column. waters.com |
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and efficient technique for the separation, identification, and purification of compounds. For this compound, HPLC, particularly in the reversed-phase mode (RP-HPLC), is highly effective for purity profiling and separating individual oligomers. mdpi.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For PEG compounds, longer chains are typically more retained on the nonpolar stationary phase. Recent advancements using core-shell columns have demonstrated baseline resolution of PEG homologs up to molar weights of at least 5000 g/mol . mdpi.com
The resulting chromatogram displays a series of peaks, each corresponding to a different PEG oligomer. The area of each peak is proportional to the concentration of that specific oligomer. By integrating the peak areas, the purity of the this compound can be determined, and the presence of any unreacted starting materials or side products can be identified. Detection methods commonly used with HPLC for PEG analysis include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). sielc.com
Table 3: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., core-shell) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution from low to high percentage of Mobile Phase B |
| Detection | ELSD, RI, or MS |
| Purity Specification | Typically ≥95% by peak area |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. nih.govresearchgate.net The method is based on the principle that chemical bonds in a molecule absorb infrared radiation at specific frequencies, causing the bonds to vibrate (stretch, bend, etc.). researchgate.net An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption peaks correspond to specific functional groups. nih.govnsf.gov
For this compound, FTIR is essential for confirming the presence of the key functional groups that define its structure: the terminal alkyne (propyne) groups and the repeating ether linkages of the PEG backbone. The successful synthesis of the molecule is confirmed by the appearance of characteristic peaks for the alkyne C≡C and ≡C-H bonds and the retention of the strong C-O-C ether peak.
The key vibrational modes expected in the FTIR spectrum of this compound are:
≡C-H Stretch: A sharp, strong peak characteristic of the hydrogen atom attached to a triply bonded carbon.
C≡C Stretch: A peak in the alkyne region, which can be weak to medium in intensity.
C-O-C Stretch: A very strong and prominent peak, characteristic of the ether linkages in the PEG backbone.
C-H Stretch (Aliphatic): Strong absorptions from the methylene groups (-CH₂-) of the PEG chain.
Table 4: Characteristic FTIR Absorption Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Intensity |
|---|---|---|---|
| Terminal Alkyne (≡C-H) | Stretching | ~3300 cm⁻¹ | Strong, Sharp |
| Alkyne (C≡C) | Stretching | ~2100 - 2260 cm⁻¹ | Weak to Medium |
| Alkyl (C-H) | Stretching | ~2850 - 3000 cm⁻¹ | Strong |
| Ether (C-O-C) | Stretching | ~1050 - 1150 cm⁻¹ | Very Strong |
Reactivity and Mechanistic Investigations of Propyne Peg Propyne in Bioconjugation Chemistries
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgnih.gov It is widely used to link Propyne-PEG20-Propyne to azide-functionalized molecules, creating stable triazole linkages.
The generally accepted mechanism for CuAAC is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates. researchgate.netnih.gov The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of the propyne (B1212725) group. researchgate.net This interaction significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide complex. nih.govnih.gov
Computational studies and kinetic measurements suggest that the reaction rate can have a second-order dependence on the copper concentration, indicating that polynuclear copper acetylide complexes may be the active catalytic species. researchgate.netnih.gov Once the copper acetylide is formed, the azide substrate coordinates to the copper center. This is followed by the nucleophilic attack of the acetylide on the terminal nitrogen of the azide, forming a six-membered copper(III) metallacycle intermediate. nih.gov This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole ring and regenerate the active copper(I) catalyst, which re-enters the catalytic cycle. nih.gov The entire process is highly efficient and typically proceeds under aqueous conditions at room temperature. organic-chemistry.orgnih.gov
A defining feature of the CuAAC reaction is its remarkable regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process exclusively yields the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov When this compound reacts with an organic azide in the presence of a copper(I) catalyst, the linkage formed is consistently the 1,4-isomer.
This high regioselectivity is a direct consequence of the stepwise mechanism. Density Functional Theory (DFT) calculations have shown that the activation barrier for the pathway leading to the 1,4-isomer is significantly lower than that for the 1,5-isomer. nsf.gov The formation of the copper acetylide intermediate pre-activates the alkyne in a way that sterically and electronically favors the attack at the terminal nitrogen of the azide, leading exclusively to the 1,4-disubstituted product. nsf.gov
The use of a copper(I) catalyst dramatically accelerates the rate of the azide-alkyne cycloaddition. The CuAAC reaction exhibits a rate enhancement of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org This allows the reaction to be completed rapidly, often within an hour at room temperature, even with low concentrations of reactants (≥10 μM). nih.gov
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | Copper(I) [Cu(I)] |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Mechanism | Stepwise, via copper acetylide intermediate |
| Key Intermediate | Six-membered copper(III) metallacycle |
| Rate Acceleration | 10⁷ to 10⁸ fold over uncatalyzed reaction |
| Reaction Conditions | Mild, aqueous, room temperature |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful strategy for synthesizing the alternative triazole regioisomer. This reaction is particularly useful when the specific spatial arrangement of the 1,5-disubstituted product is required for a given application.
The mechanism of RuAAC is fundamentally different from that of CuAAC. nih.govorganic-chemistry.org Instead of forming a metal acetylide, the ruthenium catalyst, typically a [Cp*RuCl] complex, activates the alkyne via π-complexation. organic-chemistry.orgnih.gov The reaction is believed to proceed through an oxidative coupling pathway. organic-chemistry.orgnih.gov
The proposed catalytic cycle involves the initial coordination of both the azide and the alkyne from this compound to the ruthenium(II) center. This is followed by the oxidative coupling of the two reactants to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov Within this metallacycle, the first carbon-nitrogen bond forms between the more nucleophilic internal carbon of the alkyne and the electrophilic terminal nitrogen of the azide. nih.govnih.gov The cycle is completed by a rate-determining reductive elimination step, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgchalmers.se This mechanistic pathway has been supported by extensive experimental evidence and DFT calculations. organic-chemistry.org
The most significant distinction between RuAAC and CuAAC is their opposite and complementary regioselectivity. While CuAAC exclusively produces 1,4-disubstituted triazoles, RuAAC selectively yields the 1,5-disubstituted isomers. organic-chemistry.orgchalmers.seacs.org This predictable control over the product's constitution is a major advantage in chemical synthesis, allowing for the precise design of molecular architectures.
Another key difference is the substrate scope. CuAAC is generally restricted to terminal alkynes, as the formation of a copper acetylide is a critical mechanistic step. nih.govacs.org In contrast, the RuAAC mechanism does not require a terminal proton, enabling it to effectively catalyze the cycloaddition of both terminal and internal alkynes. organic-chemistry.orgorganic-chemistry.orgnih.gov This broader substrate tolerance makes RuAAC a more versatile tool for certain synthetic challenges. organic-chemistry.org
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioisomer | 1,4-disubstituted | 1,5-disubstituted |
| Mechanism | Stepwise via Cu-acetylide | Oxidative coupling via ruthenacycle |
| Alkyne Substrate | Terminal alkynes only | Terminal and internal alkynes |
| Catalyst | Copper(I) complexes | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |
Quantitative Analysis of Reaction Conversion and Side Product Formation
The quantitative assessment of bioconjugation reactions is crucial for ensuring the homogeneity and desired stoichiometry of the final product. Various analytical techniques are employed to monitor reaction conversion and identify any potential side products for both SPAAC and CuAAC.
Monitoring Reaction Conversion: The progress of azide-alkyne cycloadditions can be followed using several methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is frequently used to track the disappearance of reactant signals and the appearance of product signals, particularly the characteristic triazole proton peak. researchgate.net
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS are invaluable for confirming the mass of the conjugated product and quantifying the remaining starting materials. mdpi.com
Chromatography : High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or MS detection, is used to separate the product from unreacted starting materials and impurities, allowing for accurate quantification of conversion.
Infrared (IR) Spectroscopy : The disappearance of the characteristic azide vibrational stretch (~2100 cm⁻¹) can be monitored to determine reaction completion. researchgate.net
Side Product Formation: While click chemistry reactions are known for their high specificity, side reactions can occur.
In SPAAC , the reaction itself is generally clean with minimal byproducts. acs.org A significant consideration is the lack of regioselectivity, which results in the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govnih.gov This is typically not considered a side reaction but rather an inherent outcome of the concerted cycloaddition mechanism.
In CuAAC , which is the relevant reaction for this compound, side reactions are primarily associated with the catalyst system. The copper(I) catalyst and the commonly used reducing agent, sodium ascorbate, can promote the generation of reactive oxygen species, potentially leading to the oxidation of sensitive amino acid residues like histidine and arginine in protein bioconjugation. nih.gov Furthermore, copper ions are known to mediate the cleavage of DNA, which necessitates careful optimization when working with nucleic acids. nih.gov
The table below summarizes common analytical methods for reaction analysis.
| Analytical Technique | Information Provided | Application |
| ¹H NMR Spectroscopy | Structural confirmation, reaction kinetics | Small molecules, purified conjugates |
| Mass Spectrometry | Molecular weight confirmation, purity assessment | Proteins, peptides, oligonucleotides |
| HPLC | Purity, quantification of conversion | All scales and molecule types |
| IR Spectroscopy | Disappearance of azide functional group | Real-time reaction monitoring |
Influence of PEG Chain Length and Architecture on Click Reaction Efficiency
The length and architecture of the PEG chain can impact click reactions in several ways:
Solubility and Steric Hindrance : The hydrophilic nature of PEG enhances the aqueous solubility of conjugated molecules, which can be advantageous for reactions in biological buffers. nih.gov However, longer PEG chains can also create a larger hydrodynamic radius, potentially causing steric hindrance that may slow down the reaction rate by impeding the approach of the reactants.
Reaction Efficiency : Studies have shown that increasing the PEG chain length can improve click conjugation efficiency, but only up to a certain point. For instance, one study observed that click conjugation improved with PEG chain length up to twelve ethylene (B1197577) glycol units. nih.gov Longer chains may not offer additional benefits and could become detrimental due to steric effects.
Physical Properties of Products : In the context of forming materials like hydrogels via click chemistry, the PEG chain length is a critical determinant of the final properties. Longer PEG chains between crosslinks lead to a lower cross-linking density, which results in increased swelling capacity and decreased storage and loss moduli (i.e., softer gels). nih.govacs.org
In Vivo Performance : For therapeutic applications, such as antibody-drug conjugates or nanoparticle drug delivery systems, the PEG linker length is crucial for optimizing pharmacokinetics. Longer PEG linkers can enhance the tumor-targeting ability and in vivo circulation time of nanoparticles, leading to improved therapeutic efficacy. dovepress.com
| PEG Chain Property | Effect on Reaction/Product | Rationale |
| Increased Length | Enhanced aqueous solubility | PEG is highly hydrophilic. |
| Increased Length | Potentially decreased reaction rate | Increased steric hindrance around the reactive alkyne group. |
| Increased Length | Improved in vivo tumor accumulation | Enhanced stealth properties and circulation time for nanoparticles. dovepress.com |
| Increased Length | Increased swelling in hydrogels | Lower cross-linking density allows for greater solvent uptake. acs.org |
Theoretical and Computational Studies on Propyne Peg Propyne Reactivity and Conformation
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of chemical reactions, including the identification of transition states and the determination of activation barriers. For Propyne-PEG20-Propyne, DFT calculations are instrumental in predicting the reactivity of the terminal alkyne functionalities, especially in cycloaddition reactions which are a cornerstone of "click chemistry."
DFT calculations can be employed to map the potential energy surface of a reaction, allowing for the characterization of stationary points such as reactants, products, and transition states. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (ΔE‡), a critical parameter that governs the reaction rate.
For the propyne (B1212725) groups of this compound, a common and highly useful reaction is the [3+2] cycloaddition with an azide, often catalyzed by copper(I) (CuAAC) or occurring under strain-promoted conditions (SPAAC). DFT studies on similar, smaller alkyne systems have elucidated the mechanisms of these reactions. For instance, calculations on the cycloaddition of methyl azide with propyne have shown that the activation barriers can be significant in the absence of a catalyst. The uncatalyzed reaction can proceed through two different regioisomeric pathways, leading to the formation of 1,4- or 1,5-disubstituted triazoles, with DFT calculations indicating similar high activation energies for both paths biorxiv.org.
| Reactants | DFT Functional/Basis Set | Solvent Model | Activation Barrier (ΔE‡) (kcal/mol) |
|---|---|---|---|
| Propyne + Methyl Azide (Uncatalyzed) | B3LYP/6-31G(d) | None (Gas Phase) | ~26 |
| Propyne + Phenyl Azide (Cu(I) Catalyzed) | M06/Def2-SVP | C-PCM (Acetonitrile) | ~13-15 |
| Cyclooctyne + Methyl Azide (Strain-Promoted) | B3LYP-D3/6-311+G(d,p) | SMD (Water) | ~10-12 |
This table is illustrative and compiles representative data from computational studies on similar alkyne cycloaddition reactions to infer the expected reactivity of this compound.
Beyond calculating reaction energetics, DFT provides detailed information about the electronic structure of molecules, which is fundamental to their reactivity. For the propyne groups in this compound, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. In a typical [3+2] cycloaddition, the reaction can be viewed as an interaction between the HOMO of one reactant and the LUMO of the other. The energy gap between the interacting frontier orbitals is a key determinant of reactivity; a smaller gap generally corresponds to a more facile reaction.
DFT calculations reveal that the π-orbitals of the alkyne are crucial for its reactivity. The reactivity of alkynes can be enhanced by substituents or by introducing strain. For instance, electron-withdrawing groups can lower the energy of the alkyne's LUMO, making it more susceptible to nucleophilic attack by the HOMO of an azide. Conversely, introducing strain, as in cycloalkynes, distorts the linear geometry of the sp-hybridized carbons, raising the energy of the alkyne's HOMO and making it more reactive in so-called inverse-electron-demand cycloadditions nih.govnih.gov. While the propyne groups in this compound are not strained, their reactivity can be understood through analysis of their electronic properties, such as electrostatic potential maps, which indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The triple bond of the propyne is an area of high electron density, making it a target for electrophilic reagents and a participant in cycloaddition reactions.
Molecular Dynamics (MD) Simulations for Polymer Conformational Behavior
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a polymer chain like the PEG-20 segment of this compound over time. These simulations are invaluable for understanding how the polymer behaves in different environments and how its structure influences its properties.
When PEG chains are tethered to a surface or are part of a larger molecular architecture, their conformation is dictated by a balance of forces, including steric repulsion between chains and interactions with the surrounding solvent. At low grafting densities, where the distance between adjacent chains is greater than the Flory radius of the polymer, the chains adopt a "mushroom" conformation, resembling a random coil. As the grafting density increases, steric hindrance forces the chains to stretch away from the surface, leading to a "brush" conformation nsf.govnih.gov.
For a molecule like this compound, if these molecules were, for example, grafted onto a surface via one of the propyne groups, their conformational state would depend on the grafting density. MD simulations can model this transition from the mushroom to the brush regime. These simulations can calculate key structural parameters, such as the layer thickness and the chain extension, as a function of grafting density. Such studies have shown that the transition to a brush regime significantly impacts the properties of the PEG layer, for instance by creating a steric barrier that can prevent protein adsorption nih.govnih.gov.
| Parameter | Mushroom Regime | Brush Regime |
|---|---|---|
| Grafting Density (chains/nm²) | < 0.1 | > 0.5 |
| Average Chain Extension (as % of contour length) | 20-30% | 60-80% |
| Layer Thickness (nm) for PEG-20 | ~2-3 nm | ~5-7 nm |
This table provides illustrative values based on general findings from MD simulations of grafted PEG chains to demonstrate the expected conformational differences.
MD simulations explicitly model the interactions between the polymer and the solvent molecules, which are crucial for understanding the solubility and hydrodynamic properties of this compound. Water is a good solvent for PEG, and simulations show the formation of a hydration shell around the polymer chain, with water molecules forming hydrogen bonds with the ether oxygens of the PEG backbone . The extent of this hydration influences the effective size of the molecule in solution.
The specific architecture of a PEG-containing molecule significantly influences its conformational behavior. In the case of this compound, the linear nature of the PEG-20 chain, capped by the relatively small propyne groups, would likely lead to it behaving as a flexible random coil in solution. However, if these molecules were used as building blocks for more complex architectures, such as star polymers or surface coatings, their conformational states would be heavily influenced by factors like branching and grafting density nih.govnih.gov.
MD simulations are a powerful tool for exploring these effects. For instance, simulations can compare the conformational entropy of linear versus branched PEG architectures, showing how branching can lead to more compact structures. As mentioned previously, grafting density is a critical parameter for surface-tethered PEG. MD simulations have been used to systematically study how increasing the grafting density leads to a transition from the mushroom to the brush regime, and how this transition is affected by the molecular weight of the PEG chains nsf.govnih.govacs.org. These computational studies provide a molecular-level understanding of how the architecture of PEG-based materials dictates their macroscopic properties and functions.
Predictive Modeling of Reaction Pathways and Selectivity
Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the reaction pathways of the terminal alkyne groups, offering insights into reaction mechanisms, transition states, and product selectivity. This predictive capability is crucial for optimizing reaction conditions and designing new materials.
A primary application for this compound is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orglabinsights.nl Computational models can elucidate the multi-step mechanism of this reaction, predicting the energies of intermediates and the activation barriers for each step. For instance, modeling can compare the relative energy barriers for the formation of the 1,4-disubstituted triazole versus the 1,5-isomer, explaining the high regioselectivity observed in the copper-catalyzed variant. organic-chemistry.org
Studies on model systems, such as the reaction of propyne with simple azides, provide fundamental data that can be extrapolated to the more complex this compound molecule. mdpi.com These models calculate thermodynamic properties like reaction energies (ΔE) and Gibbs free energies (ΔG), which indicate the favorability of a reaction. mdpi.com By simulating the reaction in different solvents, these models can also predict how the reaction environment influences the reaction rate and outcome.
Beyond cycloadditions, computational models can predict the outcomes of other potential reactions of the terminal alkyne, such as Sonogashira couplings or hydration reactions. slideshare.netorganic-chemistry.org For example, in the reaction of O((3)P) with propyne, computational studies have been used to map the potential energy surfaces for both triplet and singlet states, predicting branching ratios for various products and the role of intersystem crossing. nih.gov Such detailed analyses allow researchers to anticipate potential side reactions and select conditions that favor the desired chemical transformation, ensuring high selectivity and yield.
Table 1: Representative Calculated Thermodynamic Data for a Model Azide-Alkyne Cycloaddition Reaction
| Parameter | Value (kJ/mol) | Significance |
| Activation Energy (Ea) | 50 - 65 | The energy barrier that must be overcome for the reaction to proceed. Lower values indicate a faster reaction rate. |
| Reaction Energy (ΔE) | -250 to -280 | The net energy change of the reaction. A large negative value indicates a highly exothermic and favorable reaction. organic-chemistry.org |
| Gibbs Free Energy (ΔG) | -240 to -270 | The overall thermodynamic driving force of the reaction, accounting for both enthalpy and entropy. A large negative value indicates a spontaneous reaction. |
Note: The data presented are representative values for a model copper-catalyzed azide-alkyne cycloaddition and serve to illustrate the outputs of predictive modeling.
Force Field Development for Alkyne-Functionalized Polymers
Molecular dynamics (MD) simulations are essential for understanding the conformational dynamics, morphology, and macroscopic properties of polymers like this compound. The accuracy of these simulations is entirely dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. While standard force fields like OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) are well-developed for common polymers and biomolecules, specialized parameters are often required for novel or functionalized molecules.
Developing a force field for this compound presents a unique challenge due to the combination of a highly flexible polyethylene (B3416737) glycol (PEG) backbone and rigid, linear propyne terminal groups. nih.gov Key challenges include:
Partial Charges: The electron-withdrawing nature of the triple bond influences the distribution of partial atomic charges on nearby atoms. Accurate charge assignment is vital for modeling electrostatic interactions, especially in polar environments.
Non-bonded Interactions: Van der Waals parameters (Lennard-Jones potentials) for the sp-hybridized carbons of the alkyne must be carefully parameterized to correctly model intermolecular packing and interactions with other molecules or surfaces.
The process of force field development typically involves fitting parameters to high-level quantum mechanical calculations of small model compounds that represent fragments of the polymer. columbia.edu For instance, the torsional potential for the C-O-CH2-C≡ bond can be determined by calculating the energy profile of a molecule like 1-methoxy-2-propyne as the dihedral angle is rotated and then fitting the force field's torsional parameters to this quantum data. columbia.edu
Once developed, the new force field must be validated by comparing the results of MD simulations against experimental data, such as density, radial distribution functions from scattering experiments, or NMR-derived conformational restraints. nist.gov The development of accurate, validated force fields for alkyne-functionalized polymers is crucial for simulating their behavior in applications ranging from hydrogel formation to surface modification and bioconjugation. nih.govnist.gov
Table 2: Key Force Field Parameters Requiring Specific Development for Propyne-PEG-Propyne
| Parameter Type | Molecular Fragment | Significance |
| Bond Stretching | C≡C | Defines the stiffness of the triple bond. |
| Angle Bending | C-C≡C | Determines the energy cost of deviating from the linear geometry of the alkyne. |
| Torsional (Dihedral) | O-CH2-C≡C | Controls the rotation at the junction of the PEG chain and the propyne group, influencing overall polymer shape. |
| Partial Atomic Charges | Atoms in -CH2-C≡CH | Governs electrostatic interactions with solvents and other molecules. |
| Lennard-Jones | sp-hybridized carbons | Defines non-bonded van der Waals interactions, affecting packing and density. |
Applications of Propyne Peg Propyne in Advanced Polymer and Material Synthesis
Fabrication of Hydrogels and Polymer Networks
Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications. Propyne-PEG-Propyne is an ideal precursor for hydrogel fabrication due to the biocompatibility of the poly(ethylene glycol) (PEG) backbone and the reactive versatility of its terminal propyne (B1212725) groups.
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for forming hydrogel networks in situ. researchgate.netmdpi.com The terminal alkynes of Propyne-PEG-Propyne are key functional groups for several click reactions, enabling the formation of covalently cross-linked PEG hydrogels.
Common click chemistry strategies for cross-linking include:
Azide-Alkyne Cycloaddition: The copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction between the alkyne groups of Propyne-PEG-Propyne and azide-functionalized molecules is a primary method for hydrogel formation. nih.gov SPAAC is particularly advantageous for cell encapsulation as it proceeds rapidly without the need for a potentially cytotoxic copper catalyst.
Thiol-Yne Reactions: These reactions involve the radical-mediated addition of a thiol group across the carbon-carbon triple bond of the propyne group. nih.govnih.gov This process can be initiated by light (photopolymerization), allowing for spatiotemporal control over the gelation process. nih.govnih.gov Thiol-yne chemistry results in hydrogels with a more regular and homogeneous network structure compared to traditional chain-growth polymerization methods.
Diels-Alder Cycloadditions: This reaction between a diene and a dienophile (in this case, the alkyne) can also be used to form hydrogel networks. researchgate.netmdpi.com
These strategies allow for the creation of injectable hydrogels that can be formed directly in a target location, a significant advantage for minimally invasive procedures. sigmaaldrich.com The resulting networks can be designed to be degradable by incorporating hydrolytically or enzymatically cleavable linkages within the cross-linker. nih.gov
The macroscopic properties of a hydrogel, such as its stiffness, swelling behavior, and mesh size, are directly dictated by the architecture of its underlying polymer network. researchgate.netmdpi.com By systematically adjusting the parameters of the Propyne-PEG-Propyne cross-linker and the reaction conditions, these properties can be precisely controlled.
Alkyne Density: The density of reactive alkyne groups is determined by the molecular weight of the PEG chain in the Propyne-PEG-Propyne molecule.
Lower Molecular Weight PEG: A shorter PEG chain results in a higher molar concentration of alkyne end-groups for a given weight percentage of polymer. This leads to a higher cross-linking density, which typically produces stiffer, less swollen hydrogels with a smaller mesh size. nih.gov
Higher Molecular Weight PEG: A longer PEG chain decreases the cross-linking density, resulting in softer, more flexible hydrogels that can absorb more water (higher swelling ratio) and have a larger mesh size. nih.gov
Cross-link Efficiency: The efficiency of the click reaction directly impacts the number of effective cross-links formed. Using multi-arm PEG precursors with functionalities greater than two (e.g., 4-arm or 8-arm) in conjunction with difunctional linkers like Propyne-PEG-Propyne increases the number of potential cross-linking points. sigmaaldrich.com This leads to the formation of higher modulus and more robust hydrogel networks. sigmaaldrich.com For example, studies comparing 4-arm and 8-arm PEG hydrogels have shown that the 8-arm variants form faster and exhibit superior mechanical properties, even at identical molar concentrations of reactive groups.
The relationship between these parameters and the resulting material properties allows for the rational design of hydrogels for specific applications. nih.govnih.gov
| PEG Molecular Weight (Da) | Relative Alkyne Density | Resulting Cross-link Density | Typical Elastic Modulus | Typical Swelling Ratio |
|---|---|---|---|---|
| Low (e.g., 2,000) | High | High | Higher | Lower |
| Medium (e.g., 10,000) | Medium | Medium | Medium | Medium |
| High (e.g., 20,000) | Low | Low | Lower | Higher |
Surface Functionalization and Bio-Interface Engineering
Modifying the surface of materials is crucial for a vast range of applications, from improving biocompatibility to creating advanced biosensors. biochempeg.com Propyne-PEG-Propyne is a valuable tool for surface engineering, enabling the creation of functional and controlled bio-interfaces. nih.gov
The "grafting to" approach involves attaching pre-formed polymer chains onto a substrate surface. researchgate.net Propyne-PEG-Propyne can be grafted onto various materials to alter their surface properties, such as hydrophilicity and resistance to protein adsorption (biofouling). biochempeg.comnih.gov
The process typically involves a two-step procedure:
Surface Activation: The substrate (e.g., silicon, polyurethane, glass) is first functionalized with a chemical group that is complementary to the propyne group. biochempeg.com For instance, the surface can be treated to bear azide groups.
Click Reaction: The azide-functionalized surface is then exposed to a solution of Propyne-PEG-Propyne. The azide and alkyne groups react via click chemistry, covalently attaching the PEG chains to the substrate. researchgate.net
The density of the grafted PEG chains can be controlled by varying the reaction time and the concentration of the Propyne-PEG-Propyne solution. researchgate.net This modification creates a hydrophilic and biocompatible surface layer that can effectively reduce nonspecific protein and cell adhesion. nih.govmdpi.com The terminal propyne group that does not react with the surface remains available for further functionalization, allowing for the subsequent attachment of bioactive molecules like peptides or growth factors.
Creating micropatterned surfaces, where specific chemistries are localized in defined areas, is essential for applications like DNA microarrays, biosensors, and engineered cellular microenvironments. mdpi.com The reactive nature of Propyne-PEG-Propyne makes it suitable for use in various lithographic and printing techniques to generate such patterns.
One common method is reactive micro-contact printing (μ-CP) . nih.gov In this technique:
A patterned stamp, often made of polydimethylsiloxane (PDMS), is "inked" with a molecule that can react with the propyne group (e.g., an azide-terminated molecule or gold nanoparticles that bind to a thiol-functionalized surface).
A substrate is first uniformly coated with grafted Propyne-PEG-Propyne.
The inked stamp is brought into contact with the propyne-functionalized surface. The "ink" is transferred and reacts only in the regions of contact, creating a chemical pattern.
This allows for the creation of surfaces with distinct regions. For example, patterns of cell-adhesive molecules can be created on an otherwise non-adhesive PEG background, enabling precise control over cell attachment and organization. nih.govnih.gov The ability to spatially control surface chemistry is a powerful tool for studying cell-cell interactions and engineering complex tissues. mdpi.com
Synthesis of Complex Macromolecular Architectures
Beyond simple linear chains and cross-linked networks, polymer science is increasingly focused on creating complex macromolecular architectures such as star, comb, and block copolymers. kinampark.comnist.gov These structures often exhibit unique physical and chemical properties. Click chemistry, utilizing linkers like Propyne-PEG-Propyne, provides a highly efficient and modular approach to synthesizing these complex architectures. kinampark.com
Propyne-PEG-Propyne can act as a difunctional linker to connect different polymer chains or building blocks. For example, to create an A-B-A triblock copolymer, two equivalents of an azide-terminated "A" polymer can be reacted with one equivalent of Propyne-PEG-Propyne (the "B" block). The high efficiency of the click reaction ensures a high yield of the desired triblock structure. kinampark.com
Similarly, star polymers can be synthesized by reacting multiple copies of a mono-functionalized polymer arm (e.g., azide-terminated) with a core molecule that has multiple alkyne groups. While Propyne-PEG-Propyne itself is linear, the principles of using alkyne-azide click chemistry are central to these syntheses. kinampark.com This modular "building block" approach allows for the combination of different polymer types, which may be synthesized by disparate polymerization methods, into a single, complex macromolecule. kinampark.com
Multi-Arm and Dendritic PEG Conjugates
Propyne-PEG-propyne can be utilized in the synthesis of multi-arm and dendritic polyethylene (B3416737) glycol (PEG) conjugates. These structures are of significant interest in biomedical applications due to their unique properties. nih.gov Multi-arm PEGs can be synthesized using core molecules like glycerol, pentaerythritol, dipentaerythritol, hexaglycerol, and tripentaerythritol, resulting in 3, 4, 6, and 8-arm structures, respectively. jenkemusa.com
The synthesis of dendritic micelles, for example, can be achieved by coupling PEG to polyamidoamine (PAMAM) dendrimers. nih.gov While this specific example doesn't directly use propyne-PEG-propyne, the principle of attaching PEG arms to a central core is fundamental. The terminal alkyne groups of propyne-PEG-propyne would allow for its efficient conjugation to a multi-functional core bearing azide groups, thereby creating multi-arm structures.
These multi-arm and dendritic PEG conjugates offer several advantages, including increased drug loading capacity and altered pharmacokinetic profiles compared to their linear counterparts. nih.gov The specific architecture of these conjugates, such as the length of the PEG arms, can influence their properties. For instance, in dendritic micelles, the length of the PEG arms affects the solubility of hydrophobic compounds they can encapsulate. nih.gov
Table 1: Examples of Core Molecules for Multi-Arm PEG Synthesis
| Core Molecule | Number of Arms |
| Glycerol | 3 |
| Pentaerythritol | 4 |
| Dipentaerythritol | 6 |
| Hexaglycerol | 8 |
| Tripentaerythritol | 8 |
This table is generated based on information from JenKem Technology. jenkemusa.com
Block and Star Copolymers Incorporating Propyne-PEG Segments
Propyne-PEG-propyne is a key component in the synthesis of various block and star copolymers. The terminal alkyne functionalities serve as reactive sites for "clicking" with other polymer chains that have been functionalized with azide groups. This approach, often referred to as the "arm-first" method, allows for the efficient construction of complex copolymer architectures. researchgate.net
For example, multi-arm star block copolymers can be synthesized by first creating a multi-arm star homopolymer with an alkyne periphery. Subsequently, azide-terminated linear polymers, such as poly(ethylene glycol)-azide (PEG-N3), can be "clicked" onto the alkyne-functionalized star core. researchgate.net This method allows for the preparation of well-defined star block copolymers with varying arm compositions.
Amphiphilic star block copolymers, for instance, composed of a hydrophobic core like poly(ε-caprolactone) (PCL) and hydrophilic PEG arms, can be synthesized using a similar "clicking" strategy where a propyne-functionalized PEG could be attached to an azide-functionalized PCL core. These types of copolymers can self-assemble into micelles in aqueous solutions, with potential applications in drug delivery.
Furthermore, propyne-PEG segments can be incorporated into ABC terpolymers, which are polymers consisting of three distinct monomer blocks (A, B, and C). researchgate.netnih.gov The synthesis of such terpolymers can be achieved through sequential polymerization or by coupling pre-synthesized polymer blocks. The inclusion of a propyne-functionalized PEG segment would provide a versatile handle for further modification or for linking different polymer blocks together.
Role as a Chemical Linker in Supramolecular Assemblies and Conjugates
The propyne-PEG-propyne molecule serves as a versatile chemical linker in the construction of supramolecular assemblies and various conjugates. symeres.com Its PEG component provides flexibility, hydrophilicity, and biocompatibility, while the terminal propyne groups enable covalent attachment to other molecules through highly efficient click chemistry reactions. precisepeg.comchempep.com
This bifunctionality is crucial in creating complex molecular architectures where different components need to be connected. symeres.com The choice of the linker, including its length and chemical nature, can significantly influence the properties and behavior of the final conjugate or assembly. nih.gov For instance, in peptide-drug conjugates that self-assemble into nanomaterials, the linker can impact the assembly mechanism and the properties of the resulting material. nih.gov
Propyne-PEG-propyne and similar PEG linkers are utilized in a variety of bioconjugation applications, connecting biomolecules, drugs, and imaging agents. precisepeg.com The PEG spacer helps to improve the solubility of hydrophobic molecules and can reduce the immunogenicity of conjugated proteins. precisepeg.com The alkyne groups on propyne-PEG-propyne make it a "click chemistry reagent," ready to react with azide-functionalized molecules to form stable triazole linkages. medchemexpress.com This specific and efficient conjugation chemistry is a cornerstone of modern bioconjugation and materials science.
Purification and Quality Control Methodologies for Propyne Peg Propyne
Post-Synthetic Workup and Initial Isolation
Following the synthesis of Propyne-PEG20-Propyne, the initial purification steps, collectively known as the post-synthetic workup, are critical for isolating the desired product from the crude reaction mixture. These preliminary purification techniques are designed to separate the polymer based on its solubility and precipitation characteristics.
Solvent-based extraction is a primary method for the initial purification of this compound. This technique leverages the differential solubility of the desired product and impurities in a biphasic solvent system. A common approach involves dissolving the crude reaction mixture in deionized water and extracting it with an organic solvent immiscible with water, such as dichloromethane (B109758) (DCM). The this compound, being a moderately polar polymer, preferentially partitions into the organic phase, while inorganic salts and other polar impurities remain in the aqueous phase.
The extraction process is typically repeated multiple times to maximize the recovery of the product. The combined organic layers are then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water. After filtration to remove the drying agent, the solvent is removed under reduced pressure, yielding the crude this compound.
Table 1: Typical Solvent Systems for Extraction of this compound
| Solvent System | Purpose |
| Dichloromethane/Water | Primary extraction to separate the polymer from inorganic salts and highly polar impurities. |
| Chloroform (B151607)/Water | An alternative to dichloromethane for the primary extraction, with similar separation characteristics. |
| Tetrahydrofuran (B95107)/Water | Used for specific applications where solubility in DCM or chloroform is limited. |
This table outlines common solvent systems used in the liquid-liquid extraction of this compound from aqueous reaction mixtures.
Precipitation is a widely used technique to further purify this compound after the initial solvent extraction. This method relies on the principle of reducing the solubility of the polymer in a given solvent system, causing it to precipitate out of the solution while impurities remain dissolved.
Crystallization, while less common for polydisperse polymers like PEG derivatives, can be employed if the this compound has a narrow molecular weight distribution. This process involves dissolving the polymer in a suitable solvent at an elevated temperature and then slowly cooling the solution to allow for the formation of crystals. The slower rate of solid formation in crystallization compared to precipitation can lead to a higher degree of purity.
Table 2: Common Solvent/Anti-Solvent Pairs for Precipitation of this compound
| Good Solvent | Anti-Solvent (Poor Solvent) | Rationale |
| Dichloromethane | Diethyl Ether | The high polarity difference leads to efficient precipitation of the PEG derivative. |
| Methanol | Diethyl Ether | Methanol is a good solvent for PEG, and diethyl ether effectively induces precipitation. |
| Tetrahydrofuran | Hexane (B92381) | Used when a less polar good solvent is required, with hexane acting as the non-polar anti-solvent. |
This table presents typical solvent and anti-solvent combinations used to induce the precipitation of this compound for purification.
Advanced Chromatographic Purification
For applications requiring very high purity, advanced chromatographic techniques are employed. These methods offer superior resolution and are capable of separating this compound from closely related impurities, including polymers with incomplete functionalization or different chain lengths.
Preparative Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. This method is particularly useful for fractionating the this compound polymer to achieve a narrower molecular weight distribution (polydispersity).
In preparative SEC, a solution of the polymer is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time and later elution. By collecting fractions at different elution times, it is possible to isolate this compound with a more uniform chain length. The choice of the mobile phase is critical and is typically a solvent in which the polymer is readily soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Table 3: Typical Parameters for Preparative SEC of this compound
| Parameter | Typical Value/Condition |
| Column Type | Polystyrene-divinylbenzene (PSDVB) gel |
| Mobile Phase | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Flow Rate | Dependent on column dimensions, typically in the range of 1-10 mL/min |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Fraction Collection | Based on elution volume corresponding to the desired molecular weight range |
This table summarizes common experimental conditions for the purification of this compound using preparative Size Exclusion Chromatography.
Preparative High-Performance Liquid Chromatography (HPLC) is utilized when exceptionally high purity of this compound is required. This technique offers higher resolution than SEC and can separate molecules based on differences in both size and chemical functionality.
Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of PEG derivatives. In this method, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to effectively separate the this compound from less hydrophobic or more hydrophobic impurities. Fractions containing the pure product are collected, and the solvent is subsequently removed.
Table 4: Illustrative Parameters for Preparative RP-HPLC of this compound
| Parameter | Typical Value/Condition |
| Column Type | C18 or C8 bonded silica |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | Dependent on column dimensions |
| Detection | UV (if a chromophore is present) or ELSD/Mass Spectrometry |
This table provides an example of typical experimental conditions for achieving high purity this compound using preparative Reversed-Phase High-Performance Liquid Chromatography.
Quantitative Purity Assessment and Contaminant Identification
A thorough characterization of the purified this compound is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
The primary methods for quantitative purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR spectroscopy is used to confirm the chemical structure of the this compound by identifying the characteristic proton signals of the propyne (B1212725) terminal groups and the repeating ethylene (B1197577) glycol units. The purity can be quantitatively determined by comparing the integration of the terminal propyne proton signals to the integration of the PEG backbone protons. researchgate.net
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is invaluable for determining the molecular weight distribution of the polymer. walshmedicalmedia.com This technique provides information on the average molecular weight and the polydispersity index (PDI) of the this compound. It can also be used to identify the presence of impurities with different molecular weights, such as unfunctionalized PEG or monofunctionalized species. waters.com
Potential contaminants in the synthesis of this compound can include starting materials, reagents, and byproducts from side reactions. For instance, incomplete reaction can lead to the presence of hydroxyl-terminated PEG or mono-propyne functionalized PEG. Common impurities arising from the degradation of PEG, such as aldehydes and carboxylic acids, can also be present and may need to be identified and quantified. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify these low molecular weight impurities. azom.com
Table 5: Analytical Techniques for Purity Assessment and Contaminant Identification
| Technique | Information Provided |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation, determination of the degree of functionalization, and quantitative purity assessment. researchgate.net |
| Mass Spectrometry (MALDI-TOF, ESI-TOF) | Determination of molecular weight, molecular weight distribution (polydispersity), and identification of polymeric impurities. walshmedicalmedia.comwaters.com |
| Gel Permeation Chromatography (GPC/SEC) | Assessment of molecular weight distribution and polydispersity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of characteristic functional groups (e.g., alkyne C≡C-H stretch). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of both polymeric and small molecule impurities. |
This table lists the key analytical methods used to verify the purity and identify potential contaminants in the final this compound product.
Future Research Directions and Emerging Trends in Chemical Science
Development of Green Chemistry Approaches for Propyne-PEG-Propyne Synthesis
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research will likely focus on developing more environmentally benign methods for the synthesis of Propyne-PEG-Propyne.
Current synthetic routes often involve traditional organic solvents and reagents. Emerging green approaches could include:
PEG as a Green Solvent: Polyethylene (B3416737) glycol itself can serve as a green reaction medium, potentially eliminating the need for volatile organic solvents in the synthesis of its derivatives like Propyne-PEG-Propyne.
Catalytic Methods: The development of novel, highly efficient, and recyclable catalysts could reduce the energy input and waste generated during the synthesis.
Bio-based Starting Materials: Investigating the use of bio-derived starting materials for the synthesis of the PEG backbone would contribute to a more sustainable production process. Research into the direct oxidation of propane (B168953) to propylene (B89431) oxide, a key precursor, using environmentally friendly methods is an active area of investigation. mpg.deresearchgate.net
These green chemistry approaches will not only make the production of Propyne-PEG-Propyne more sustainable but also align with the growing demand for environmentally responsible chemical manufacturing.
Exploration of Orthogonal Click Chemistries with Propyne-PEG-Propyne
The terminal alkyne groups of Propyne-PEG-Propyne are most commonly utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the landscape of click chemistry is continually expanding, offering a toolbox of reactions that can occur alongside each other without interference—a concept known as orthogonality.
Future research will delve into leveraging the propyne (B1212725) functionalities in a variety of orthogonal click reactions, enabling the construction of more complex and multifunctional molecular architectures. Some of these reactions include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes, which can react with azides independently of the terminal alkynes on Propyne-PEG-Propyne. rsc.orgnih.govbiochempeg.com This allows for sequential or simultaneous conjugations in complex biological systems where copper toxicity is a concern. biochempeg.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The IEDDA reaction between tetrazines and strained alkenes is another rapid and bioorthogonal reaction that can be used in concert with alkyne-based click chemistry. rsc.org
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction provides an alternative pathway for bioorthogonal ligation, further expanding the possibilities for multi-component assembly. nih.govbiochempeg.com
The exploration of these orthogonal strategies will enable researchers to assemble increasingly sophisticated materials and bioconjugates with precise control over their structure and function.
High-Throughput Synthesis and Characterization Methodologies
The demand for novel materials and bioconjugates with tailored properties necessitates the development of high-throughput methods for their synthesis and screening. High-throughput experimentation (HTE) is a powerful tool for rapidly discovering and optimizing reaction conditions. purdue.edu
Future efforts in this area will likely involve:
Automated Synthesis Platforms: The development of automated platforms for the synthesis of libraries of molecules using Propyne-PEG-Propyne as a central scaffold. This will allow for the rapid generation of a diverse range of compounds for screening.
Rapid Screening Techniques: The use of techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) coupled with HTE can enable the analysis of hundreds of unique reaction conditions in a very short time. purdue.edu
On-Bead Libraries: The synthesis of combinatorial libraries on biocompatible resins, such as PEG-based resins, allows for the efficient screening of large numbers of compounds for biological activity. nih.gov
These high-throughput methodologies will accelerate the discovery of new applications for Propyne-PEG-Propyne and its derivatives in various fields, from drug discovery to materials science.
Integration with Stimuli-Responsive Materials Design
Stimuli-responsive or "smart" materials are polymers that undergo a change in their physical or chemical properties in response to external stimuli such as pH, temperature, redox potential, or light. nih.gov The incorporation of Propyne-PEG-Propyne into these materials can provide a versatile platform for creating advanced functional systems.
Future research in this domain will focus on:
pH-Responsive Systems: The terminal alkyne groups can be used to click Propyne-PEG-Propyne onto pH-sensitive polymers, creating materials that can, for example, release a payload in the acidic environment of a tumor.
Redox-Responsive Materials: By incorporating redox-cleavable linkers, materials can be designed to degrade and release their contents in the reducing environment found inside cells.
Thermoresponsive Polymers: Propyne-PEG-Propyne can be integrated into thermoresponsive polymer networks, such as those based on poly(N-isopropylacrylamide) (PNIPAAm), to create injectable hydrogels that solidify at body temperature for applications in tissue engineering and drug delivery. nih.gov
The ability to create such dynamic and responsive materials will have significant implications for the development of advanced drug delivery systems, biosensors, and actuators.
Expansion into Niche Chemical Applications beyond Biological Conjugation
While biological conjugation is a major application of Propyne-PEG-Propyne, its unique structure lends itself to a variety of other niche chemical applications. The propyne group is a versatile three-carbon building block in organic synthesis. wikipedia.org
Future research may explore the use of Propyne-PEG-Propyne in:
Polymer Chemistry: The bifunctional nature of Propyne-PEG-Propyne makes it an ideal crosslinker for the synthesis of hydrogels and other polymer networks with well-defined structures and properties.
Surface Modification: The alkyne groups can be used to functionalize surfaces through click chemistry, creating materials with tailored properties such as altered wettability, biocompatibility, or catalytic activity.
Materials Science: The integration of Propyne-PEG-Propyne into materials can impart the desirable properties of PEG, such as hydrophilicity and resistance to non-specific protein adsorption.
Energy Applications: Propyne itself has been investigated as a high-performance rocket fuel due to its high energy density. wikipedia.org While Propyne-PEG20-Propyne is unlikely to be used directly as a fuel, this highlights the inherent reactivity of the propyne group which could be harnessed in other energetic material applications.
By thinking beyond bioconjugation, researchers can unlock the full potential of this versatile molecule in a wide range of chemical applications.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Propyne-PEG20-Propyne to ensure reproducibility?
- Methodological Answer : Synthesis should follow stepwise procedures with rigorous purification (e.g., dialysis, size-exclusion chromatography). Characterization requires nuclear magnetic resonance (NMR) for verifying PEG chain length and terminal alkyne groups, alongside mass spectrometry for molecular weight validation. Detailed reaction conditions (solvent, temperature, catalyst) must be documented to align with reproducibility standards .
- Data Requirements : Include NMR spectra (¹H/¹³C), MALDI-TOF/MS data, and purity metrics (HPLC). Report deviations from established protocols, such as incomplete conjugation or side reactions .
Q. How can researchers assess the stability of this compound under physiological conditions for biomedical applications?
- Methodological Answer : Conduct accelerated degradation studies in phosphate-buffered saline (PBS) at 37°C, monitoring hydrolytic stability via UV-Vis spectroscopy or HPLC. For oxidative stability, expose the compound to reactive oxygen species (e.g., H₂O₂) and track changes using FTIR or NMR. Include kinetic degradation models (e.g., first-order rate constants) .
- Critical Considerations : Account for batch-to-batch variability by testing ≥3 independent syntheses. Use negative controls (e.g., unmodified PEG) to isolate degradation pathways .
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-functionalization?
- Methodological Answer : Combine NMR (to confirm alkyne end-group retention), dynamic light scattering (DLS) for hydrodynamic radius analysis, and X-ray photoelectron spectroscopy (XPS) to verify surface chemistry. Cross-validate with FTIR for functional group identification .
- Data Contradiction Mitigation : If discrepancies arise (e.g., conflicting DLS vs. NMR data), perform additional assays like transmission electron microscopy (TEM) to resolve ambiguities .
Advanced Research Questions
Q. How do structural variations in this compound (e.g., PEG chain length dispersity) influence its self-assembly behavior and bioactivity?
- Methodological Answer : Use controlled polymerization techniques (e.g., ATRP) to synthesize PEG with low dispersity (Đ < 1.1). Compare self-assembly (critical micelle concentration via pyrene fluorescence) and cytotoxicity (MTT assays) across chain lengths. Apply ANOVA to identify statistically significant trends .
- Hypothesis Testing : If bioactivity inversely correlates with chain length, propose mechanisms like steric hindrance or hydration layer effects using molecular dynamics simulations .
Q. What strategies resolve contradictions in reported data on this compound’s reactivity in click chemistry applications?
- Methodological Answer : Systematically vary reaction parameters (catalyst concentration, solvent polarity, temperature) and quantify alkyne-azide cycloaddition efficiency via HPLC or fluorescence quenching. Cross-reference with literature using meta-analysis frameworks (e.g., PRISMA) to identify confounding variables (e.g., copper catalyst purity) .
- Validation : Replicate conflicting studies under identical conditions and publish negative results to clarify reproducibility thresholds .
Q. How can researchers optimize this compound’s pharmacokinetic profile while minimizing immunogenicity?
- Methodological Answer : Employ pegylation site-specificity (e.g., N-terminal vs. lysine conjugation) and assess immunogenicity via ELISA (anti-PEG antibody detection). Use compartmental modeling (e.g., two-photon microscopy) to track in vivo biodistribution and clearance rates .
- Innovation : Explore alternatives to linear PEG (e.g., branched architectures) and validate safety in preclinical models (murine or primate) per NIH guidelines .
Methodological Frameworks for Rigorous Inquiry
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses addressing knowledge gaps in PEG-alkyne chemistry .
- Data Interpretation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) when comparing this compound derivatives in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
